3,5-Dimethyl-D-Phenylalanine

Description

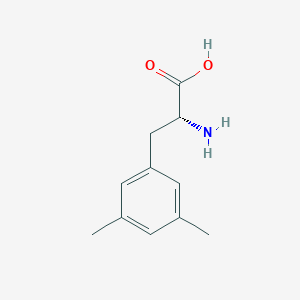

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

BJEFUMBSVAPULZ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Hydrophobicity indices of 3,5-dimethyl substituted phenylalanine

An In-Depth Technical Guide to the Hydrophobicity Indices of 3,5-Dimethyl-Substituted Phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

Hydrophobicity is a paramount physicochemical property in drug discovery and peptide design, governing molecular interactions, membrane permeability, and protein folding. Unnatural amino acids, such as substituted phenylalanines, offer a powerful tool for modulating the hydrophobicity of peptides to enhance their therapeutic potential.[1] This technical guide provides a comprehensive examination of the hydrophobicity of 3,5-dimethyl-substituted phenylalanine. We delve into the theoretical underpinnings of hydrophobicity, present detailed experimental and computational methodologies for its quantification, and explore the structural and functional implications of incorporating this modified amino acid into peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage hydrophobicity modulation for rational drug design.

Introduction: The Significance of Hydrophobicity in Molecular Design

The hydrophobic effect, the tendency of nonpolar molecules to aggregate in aqueous solutions, is a primary driving force in molecular biology and medicinal chemistry.[2] It dictates protein folding, the formation of lipid bilayers, and the binding of ligands to biological targets. In drug development, a molecule's hydrophobicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3]

Phenylalanine (Phe), an aromatic amino acid, is a frequent component of bioactive peptides. Its phenyl ring provides a scaffold for modification to fine-tune molecular properties. Substituting the phenyl ring with alkyl groups, such as in 3,5-dimethylphenylalanine, directly impacts its hydrophobicity. The addition of two methyl groups increases the nonpolar surface area of the side chain, leading to a more pronounced hydrophobic character compared to the parent amino acid. This modification can be leveraged to:

-

Enhance binding affinity: Increased hydrophobicity can strengthen interactions with nonpolar binding pockets in target receptors.

-

Improve metabolic stability: The steric bulk of the dimethyl groups can shield adjacent peptide bonds from enzymatic degradation.[4]

-

Modulate peptide conformation: The altered side chain can induce specific secondary structures or constrain the conformational flexibility of a peptide.[5]

This guide will provide the theoretical and practical framework for understanding and quantifying the hydrophobicity of this important unnatural amino acid.

Theoretical Framework: Quantifying Hydrophobicity

Several scales and indices are used to describe the hydrophobicity of amino acids and other molecules.[6] The most fundamental are the partition and distribution coefficients.

-

Partition Coefficient (logP): This value represents the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.[7] A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying hydrophobicity.

logP = log([Solute]octanol / [Solute]water)

-

Distribution Coefficient (logD): For ionizable compounds like amino acids, the logD is a more physiologically relevant measure. It describes the partition of all species (neutral and ionized) at a specific pH.[8] The logD of an amino acid is highly dependent on the pH of the aqueous phase, as the ionization state of its amino and carboxyl groups changes.[9]

logDpH = log([Sum of all forms]octanol / [Sum of all forms]water)

The introduction of two methyl groups onto the phenylalanine ring is expected to significantly increase its logP value. This can be estimated using fragment-based contribution methods. The experimental logP of Phenylalanine is approximately 1.38. The contribution (π-value) of a methyl group on an aromatic ring is approximately +0.5. Therefore, a calculated estimate for the logP of 3,5-dimethylphenylalanine is:

logP(3,5-diMe-Phe) ≈ logP(Phe) + 2 * π(CH3) ≈ 1.38 + 2 * 0.5 = 2.38

This estimation underscores a near 10-fold increase in hydrophobicity compared to native phenylalanine.

Methodologies for Determining Hydrophobicity

Both experimental and computational methods are essential for accurately assessing molecular hydrophobicity.

Experimental Determination

A. OECD Guideline 107: Shake-Flask Method

This classic method directly measures the partition coefficient and remains the gold standard for its accuracy.

Protocol Rationale: The shake-flask method is designed to achieve a true equilibrium of the solute between two pre-saturated, immiscible liquid phases. Pre-saturation of the n-octanol and water (or buffer) phases is a critical self-validating step to prevent volume changes during the experiment that would alter the final concentration measurements.[10] Analysis by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is chosen to accurately quantify what can be vastly different concentrations in the two phases.[10]

Step-by-Step Protocol:

-

Preparation of Phases:

-

Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4, for logD determination).

-

Saturate the buffer with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate.

-

Simultaneously, saturate n-octanol with the buffer.

-

-

Sample Preparation:

-

Prepare a stock solution of 3,5-dimethylphenylalanine in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the sample solution (e.g., 10 mL of each).

-

Shake the vessel vigorously for 1 hour at a constant temperature (e.g., 25°C) to facilitate partitioning.

-

Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

If necessary, centrifuge the aliquots to remove any micro-emulsions.

-

Quantify the concentration of 3,5-dimethylphenylalanine in each phase using HPLC-UV or LC-MS/MS.[9]

-

-

Calculation:

-

Calculate the logD (or logP if the compound is neutral) using the measured concentrations.

-

B. HPLC-Based Determination of Hydrophobicity Index (k)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating hydrophobicity. The retention time of a compound on a nonpolar stationary phase (like C18) is directly related to its hydrophobicity.[11][12]

Workflow Rationale: This workflow uses the retention factor (k), a normalized measure of retention, as the hydrophobicity index. It is a more robust measure than raw retention time as it accounts for the column's dead time (t₀). A C18 column is the standard choice for its strong hydrophobic interactions. A mobile phase gradient of water and acetonitrile allows for the elution of compounds across a wide range of polarities. The correlation between the logarithm of the retention factor (log k) and the known logP values of a set of standard compounds provides a calibration curve to accurately estimate the logP of the test compound.

Caption: Workflow for HPLC-based hydrophobicity determination.

Computational Prediction

A variety of computational algorithms can predict logP values, which is invaluable for virtual screening and initial compound design. These methods are generally categorized as:

-

Atom-based: Sums the contributions of individual atoms (e.g., AlogPs).[13]

-

Fragment-based: Sums the contributions of predefined molecular fragments (e.g., miLogP).[13]

-

Whole-molecule: Uses molecular properties and descriptors in quantitative structure-activity relationship (QSAR) models.[14]

While powerful, these tools have limitations. Their accuracy depends heavily on the training datasets used for their development, and they may struggle with highly novel or complex structures.[15] Therefore, computationally derived values should ideally be confirmed by experimental measurement.

Data Summary: Hydrophobicity Indices

The following table summarizes the experimental and calculated hydrophobicity values for phenylalanine and its 3,5-dimethyl substituted analog.

| Compound | logP (Experimental) | logP (Calculated)* | ΔlogP vs. Phe |

| L-Phenylalanine | 1.38 | 1.41 | N/A |

| 3,5-Dimethyl-L-phenylalanine | Not Available | ~2.38 | ~ +1.0 |

*Calculated value for 3,5-Dimethyl-L-phenylalanine is an estimate based on fragment contributions. The calculated value for Phenylalanine is from XLOGP3 methodology.[13]

Impact and Applications in Drug and Peptide Design

The increased hydrophobicity and steric bulk imparted by the 3,5-dimethyl substitution have profound effects on the behavior of peptides.

Steric and Electronic Effects

The two methyl groups are electron-donating, which slightly increases the electron density of the aromatic ring. However, the more significant impact is steric.[4] The bulky side chain can restrict the rotational freedom (chi angles) of the amino acid, influencing the local and global conformation of the peptide. This can be used to stabilize desired secondary structures, such as α-helices or β-sheets, which may be crucial for biological activity.[5][16]

Enhanced Receptor Binding

For many peptide-receptor interactions, binding affinity is driven by the insertion of specific amino acid side chains into corresponding pockets on the receptor surface. If a binding pocket is predominantly hydrophobic, replacing a native phenylalanine with the more hydrophobic 3,5-dimethylphenylalanine can significantly enhance binding affinity through more favorable hydrophobic interactions.

Caption: Enhanced hydrophobic interaction with 3,5-diMe-Phe.

Improved Pharmacokinetic Properties

The strategic incorporation of hydrophobic unnatural amino acids can improve a peptide's drug-like properties. Increased lipophilicity can enhance membrane permeability and absorption. Furthermore, the steric hindrance provided by the dimethyl groups can protect the peptide backbone from cleavage by proteases, thereby increasing its in-vivo half-life.[17]

Conclusion

3,5-Dimethyl-substituted phenylalanine is a valuable building block for medicinal chemists seeking to rationally modulate the properties of bioactive peptides. Its significantly increased hydrophobicity compared to native phenylalanine, quantifiable through both experimental and computational methods, provides a powerful handle to enhance receptor binding affinity, stabilize desired conformations, and improve metabolic stability. A thorough understanding of its hydrophobicity index is the first step in harnessing its full potential for the development of next-generation peptide therapeutics.

References

-

Wimley, W.C., and White, S.H. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]

-

Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

-

Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]

-

Wolfenden, R., and Williams, R. (2015). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of the American Chemical Society. [Link]

-

Aapptec (n.d.). Substituted Phenylalanines. Aapptec Peptides. [Link]

-

Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]

-

Matijošytė, I., et al. (2008). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link]

-

Li, A., et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Modern Education and Computer Science. [Link]

-

Micklefield, J., et al. (2012). The use of fullerene substituted phenylalanine amino acid as a passport for peptides through cell membranes. Organic & Biomolecular Chemistry. [Link]

-

Abreu, P.A.A., et al. (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. [Link]

-

Tressler, C.M., and Zondlo, N.J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate (n.d.). LogP of Amino acids. ResearchGate. [Link]

-

Tetko, I.V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling. [Link]

-

Ramos, L.E., et al. (1995). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry. [Link]

-

Bream, R.N., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. Langmuir. [Link]

-

ACD/Labs (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

DeGoey, D.A., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. ResearchGate. [Link]

-

BioDuro (n.d.). ADME LogP LogD Assay. BioDuro. [Link]

-

Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 7. LogD/LogP - Enamine [enamine.net]

- 8. acdlabs.com [acdlabs.com]

- 9. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. vcclab.org [vcclab.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

D-3,5-dimethylphenylalanine vs L-isomer biological activity

D-3,5-Dimethylphenylalanine vs L-Isomer: Biological Activity & Synthetic Applications

Executive Summary

3,5-Dimethylphenylalanine (3,5-DMP) represents a critical class of non-natural amino acids used to modulate the physicochemical and biological properties of bioactive peptides. Unlike its parent compound phenylalanine, the 3,5-dimethyl substitution introduces significant steric bulk and electron-donating character to the aromatic ring. This modification is pivotal in drug design for two primary reasons: conformational restriction and proteolytic resistance .

While the L-isomer is frequently employed to enhance receptor binding affinity through optimized

Chemical & Stereochemical Profile

The biological divergence between D- and L-3,5-DMP stems from their spatial arrangement and the resulting interaction with chiral biological targets (enzymes, receptors, and transporters).

| Feature | L-3,5-Dimethylphenylalanine | D-3,5-Dimethylphenylalanine |

| Configuration | (S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | (R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |

| Primary Utility | Receptor affinity optimization; | Proteolytic stability; |

| Transport | Substrate for LAT1 (Large Neutral Amino Acid Transporter). | Poor substrate; often inhibits L-isomer uptake competitively. |

| Metabolism | Potential substrate for aromatic amino acid hydroxylases. | Resistant to standard proteases; slow renal clearance. |

Conformational Impact

The methyl groups at the 3 and 5 positions of the phenyl ring create a broader hydrophobic surface area compared to native phenylalanine.

-

Steric Hindrance: The added bulk restricts rotation around the

- -

Electronic Effect: The methyl groups are electron-donating, increasing the electron density of the aromatic ring. This strengthens cation-

interactions with receptor residues (e.g., Lys, Arg).

Biological Activity & Mechanisms

Peptide Stabilization & Receptor Affinity

In the development of Somatostatin (SST) and Cortistatin (CST) analogs, 3,5-DMP is used to replace Phenylalanine to stabilize the pharmacophore.

-

Mechanism: The electron-rich ring of L-3,5-DMP engages in stronger offset-stacked

- -

Outcome: Analogs containing 3,5-DMP often exhibit prolonged half-lives and retained or improved potency due to the rigidified structure preventing unfolding.

Enzyme Inhibition (Cathepsin B)

3,5-DMP has been identified as a potent hydrophobic anchor in the design of protease inhibitors.

-

Target: Cathepsin B (Cysteine protease).[2]

-

Activity: When incorporated into the P2 position of dipeptide nitrile inhibitors, the 3,5-dimethylphenyl group optimally fills the hydrophobic S2 subsites of the enzyme.

-

Data: Inhibitors utilizing this moiety have demonstrated IC

values as low as 11.9 nM , significantly outperforming unsubstituted phenylalanine analogs due to superior shape complementarity.

Stereoselective Transport (LAT1)

The transport of 3,5-DMP across the Blood-Brain Barrier (BBB) is mediated by the L-type Amino Acid Transporter 1 (LAT1).

-

L-Isomer: Recognized as a substrate, allowing it to cross the BBB and potentially act as a false precursor for catecholamine synthesis.[3]

-

D-Isomer: Typically exhibits low affinity for LAT1 transport but may act as a competitive inhibitor, blocking the uptake of essential neutral amino acids.

Experimental Protocols

Protocol A: Asymmetric Synthesis of L-3,5-Dimethylphenylalanine

-

Objective: Stereoselective production of the L-isomer from achiral precursors.

-

Principle: Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.[4]

Materials:

-

Substrate: Methyl 2-acetamido-3-(3,5-dimethylphenyl)acrylate.

-

Catalyst: [Rh(COD)(DuPhos)]OTf (or similar chiral phosphine ligand complex).

-

Solvent: Degassed Methanol (MeOH).

-

Hydrogen Source: H

gas (balloon or high-pressure reactor).

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox under argon, dissolve [Rh(COD)

]OTf (1.0 mol%) and (S,S)-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 min to form the active catalyst species. -

Substrate Addition: Add the dehydroamino acid substrate (1.0 equiv) to the catalyst solution.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel. Purge with H

(3 cycles). Pressurize to 5 atm (or use balloon for highly active catalysts) and stir at Room Temperature for 12–24 hours. -

Workup: Vent H

, concentrate the solvent in vacuo. -

Purification: Pass the residue through a short silica plug (EtOAc/Hexane) to remove the catalyst.

-

Hydrolysis: Reflux the resulting ester in 6M HCl for 4 hours to remove the protecting groups.

-

Isolation: Neutralize with propylene oxide or use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Protocol B: Determination of Enantiomeric Purity (Marfey’s Method)

-

Objective: Quantify the D-isomer impurity in an L-3,5-DMP sample (or vice versa).

-

Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

Workflow:

-

Derivatization: Mix 50

L of amino acid solution (50 mM) with 100 -

Incubation: Heat at 40°C for 1 hour.

-

Quenching: Stop reaction with 20

L of 2M HCl. -

Analysis: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Linear gradient of Acetonitrile in 0.1% TFA/Water.

-

Detection: UV at 340 nm.

-

Result: The L-L diastereomer elutes differently from the D-L diastereomer, allowing precise quantification.

-

Visualization of Mechanisms

Diagram 1: Asymmetric Synthesis & Biological Fate

Caption: Synthetic pathway via asymmetric hydrogenation and subsequent divergence in biological mechanism based on stereochemistry.

Diagram 2: Cathepsin B Inhibition Logic

Caption: Mechanistic basis for high-affinity inhibition of Cathepsin B by 3,5-dimethylphenylalanine derivatives.

References

-

Structure-based design of a Cortistatin analog with improved immunoregulatory activity.BioRxiv. (2019). Discusses the use of substituted phenylalanines (Msa/3,5-DMP) to favor

- -

Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. (2018). Details the 11.9 nM inhibition constant for 3,5-dimethylphenylalanine derivatives in the S2 pocket.

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. AJChem. Reviews Rh-catalyzed asymmetric hydrogenation protocols for phenylalanine derivatives.

-

L/D-Amino Acids: Differences and Importance. BioPharmaSpec. General overview of D-amino acid utility in peptide stability and proteolytic resistance.

Sources

Remodeling the Engine Room: A Technical Guide to Hydrophobic Core Modification with Non-Proteinogenic Amino Acids

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theory and practice of utilizing non-proteinogenic amino acids (ncAAs) to engineer the hydrophobic core of proteins. By moving beyond the canonical 20 amino acids, we unlock a vast chemical space to exquisitely tailor protein stability, function, and therapeutic potential.

Introduction: The Hydrophobic Core as a Design Nexus

The hydrophobic core is the engine room of a folded protein. Its formation, driven by the hydrophobic effect, is a primary determinant of protein stability and three-dimensional structure.[1][2] The precise packing of nonpolar side chains within this core dictates the protein's conformational ensemble and, consequently, its function. While nature has evolved elegant solutions using a limited set of hydrophobic amino acids, the ability to introduce non-canonical side chains offers unprecedented control over these fundamental properties. The incorporation of ncAAs can introduce novel functionalities, enhance stability, and provide unique probes to interrogate protein behavior.[3][4][5] This guide will provide a comprehensive overview of the strategies and methodologies to achieve this.

Chapter 1: The Expanded Alphabet of Hydrophobicity: A Survey of Non-Proteinogenic Amino Acids

The palette of commercially available and synthetically accessible ncAAs is extensive. For hydrophobic core engineering, the focus is on analogs of canonical hydrophobic residues with altered size, shape, and physicochemical properties. Below is a curated selection of commonly employed hydrophobic ncAAs.

| Non-Proteinogenic Amino Acid (ncAA) | Abbreviation | Key Features and Applications |

| Biphenylalanine | Bip | Extended aromatic side chain; enhances thermal stability through increased van der Waals interactions and π-stacking. |

| (2-Naphthyl)alanine | 2-Nal | Bulky, rigid aromatic side chain; useful for probing packing constraints and creating cavities within the core. |

| Cyclohexylalanine | Cha | Saturated cyclic side chain; increases hydrophobicity and can improve proteolytic resistance.[6] |

| Tert-butylalanine | Tba | Bulky, branched aliphatic side chain; useful for systematically probing steric limits within the hydrophobic core. |

| O-methyl-tyrosine | OMe-Tyr | Modified aromatic side chain with altered hydrogen bonding potential; can be used to fine-tune protein stability. |

| p-Azido-L-phenylalanine | AzF | Photo-crosslinkable side chain; enables the identification of binding partners and the study of protein-protein interactions.[7] |

| p-Acetyl-L-phenylalanine | AcF | Keto-containing side chain; provides a bioorthogonal handle for chemical ligation and protein labeling. |

Chapter 2: Methods for Site-Specific Incorporation of Non-Proteinogenic Amino Acids

The site-specific incorporation of ncAAs into a target protein is a key enabling technology. Several robust methods have been developed, each with its own advantages and limitations.

In Vivo Incorporation via Genetic Code Expansion

Genetic code expansion is a powerful technique that repurposes a codon, typically a stop codon, to encode an ncAA.[8][9][10] The most common approach is amber suppression , which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and recognizes the UAG (amber) stop codon.[7][10][11]

Workflow for In Vivo ncAA Incorporation:

Figure 1: Workflow for in vivo incorporation of ncAAs using amber suppression.

In Vitro and Semi-Synthetic Approaches

For proteins that are difficult to express in vivo or when a wider range of ncAAs is desired, in vitro and semi-synthetic methods are valuable alternatives.

-

Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment where the translational machinery can be directly manipulated.[12] This allows for the efficient incorporation of ncAAs without the constraints of cell viability.[12]

-

Solid-Phase Peptide Synthesis (SPPS): SPPS is a chemical method for synthesizing peptides and small proteins.[13][14][15][16] It offers the greatest flexibility in ncAA incorporation as it is not limited by the ribosome.[17]

Chapter 3: Detailed Experimental Protocols

Protocol: Site-Directed Mutagenesis for Amber Codon Insertion

-

Primer Design: Design primers containing the TAG codon at the desired mutation site.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase and the target plasmid as a template.

-

Template Digestion: Digest the parental, methylated plasmid with DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequence Verification: Sequence the plasmid to confirm the successful introduction of the amber codon.

Protocol: Expression and Purification of a Protein with an Incorporated ncAA

-

Transformation: Co-transform the plasmid containing the target gene with the amber codon and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain.

-

Culture Growth: Grow the cells in a rich medium to the desired optical density.

-

Induction and ncAA Addition: Induce protein expression and supplement the medium with the desired ncAA.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Hydrophobic ncAA

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dichloromethane (DCM).[15]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).

-

Coupling Cycle: Couple the next Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent like HBTU.

-

Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is synthesized.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Chapter 4: Biophysical and Structural Characterization of Modified Proteins

A thorough characterization of the modified protein is crucial to understand the impact of the ncAA incorporation on its structure, stability, and function.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to assess the secondary structure content of a protein. A comparison of the CD spectra of the wild-type and modified proteins can reveal any significant changes in α-helical or β-sheet content.

Thermal Stability Assessment: Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability, while a decrease suggests destabilization.

| Protein Variant | Tm (°C) | ΔTm (°C) |

| Wild-Type | 55.2 | - |

| L89Cha | 58.7 | +3.5 |

| L89Bip | 62.1 | +6.9 |

| L89Tba | 53.8 | -1.4 |

Table 1: Example DSF data for a protein with ncAAs incorporated at a core leucine residue.

High-Resolution Structural Analysis

Workflow for Structural Characterization:

Figure 2: High-resolution structural analysis workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of proteins in solution.[18][19] It can also provide information about protein dynamics.[19] The incorporation of isotopically labeled ncAAs can simplify complex spectra and provide unique probes for studying protein structure and function.[12][20]

-

X-ray Crystallography: X-ray crystallography provides atomic-resolution structures of proteins in a crystalline state.[21][22][23][24][25] Obtaining high-quality crystals of the modified protein is often the most challenging step.[22][24]

Chapter 5: Case Studies and Applications

The ability to engineer the hydrophobic core with ncAAs has led to significant advances in various fields:

-

Enhanced Protein Stability: The incorporation of bulky, hydrophobic ncAAs can increase the packing density of the hydrophobic core, leading to enhanced thermal and chemical stability. This is particularly valuable for the development of robust enzymes for industrial applications and therapeutic proteins with longer shelf lives.[4][5][26]

-

Modulation of Protein-Protein Interactions: By introducing ncAAs at protein-protein interfaces, it is possible to enhance or disrupt these interactions with high specificity.[27] This has implications for the development of novel therapeutics that target disease-related protein interactions.[27]

-

Development of Novel Biotherapeutics: Peptides and proteins containing ncAAs can exhibit improved pharmacokinetic properties, such as increased resistance to proteolysis.[4][5][6] This is a key consideration in the design of orally bioavailable peptide drugs.[5]

-

Probing Protein Function: The incorporation of fluorescent or photo-activatable ncAAs provides a powerful tool to study protein dynamics, conformational changes, and ligand binding in real-time.[17][28]

Conclusion and Future Outlook

The modification of the hydrophobic core with non-proteinogenic amino acids represents a paradigm shift in protein engineering and design. The continued development of new ncAAs, more efficient incorporation methods, and advanced computational design tools will further expand the possibilities.[3][29][30] As our ability to precisely control the chemical composition of proteins grows, so too will our capacity to create novel proteins with tailored functions for a wide range of applications in medicine, biotechnology, and materials science.

References

-

Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020, July 21). Retrieved from [Link]

-

Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC. (n.d.). Retrieved from [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (2023, September 21). Retrieved from [Link]

-

In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC. (n.d.). Retrieved from [Link]

-

Incorporation of non-canonical amino acids - PMC. (n.d.). Retrieved from [Link]

-

Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands, with Applications to Protein-protein Interaction Inhibitors, Anti-microbial Enzyme Inhibitors, and Antibody Design - DukeSpace. (2021). Retrieved from [Link]

-

A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. (2024, September 12). Retrieved from [Link]

-

Design of peptides with non-canonical amino acids using flow matching - bioRxiv. (2025, July 31). Retrieved from [Link]

-

Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013, August 27). Retrieved from [Link]

-

In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression | PNAS. (2006, June 6). Retrieved from [Link]

-

Protein Design with NCAAs - Meiler Lab. (n.d.). Retrieved from [Link]

-

A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC. (2017, November 6). Retrieved from [Link]

-

Computational protein design utilizes unnatural amino acids - ASU News. (2021, September 8). Retrieved from [Link]

-

Solid-phase peptide synthesis. (2014, July 18). Retrieved from [Link]

-

In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. (n.d.). Retrieved from [Link]

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (2019, May 15). Retrieved from [Link]

- Method of synthesizing a peptide containing a non-peptide bond - Google Patents. (n.d.).

-

What is solid-phase synthesis of peptides? : r/OrganicChemistry - Reddit. (2024, April 30). Retrieved from [Link]

-

Backbone Modification in a Protein Hydrophobic Core - PubMed - NIH. (2024, August 12). Retrieved from [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved from [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC. (n.d.). Retrieved from [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI. (2023, August 17). Retrieved from [Link]

-

Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC. (n.d.). Retrieved from [Link]

-

Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved from [Link]

-

NMR studies of protein folding - NCBS. (2003, January 25). Retrieved from [Link]

-

NMR of proteins and nucleic acids | Nuclear Magnetic ResonanceVolume 48 - Books. (2022, November 14). Retrieved from [Link]

-

(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (2020, September 5). Retrieved from [Link]

-

Biophysical Characterization of Proteins - RedShiftBio. (n.d.). Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy of proteins - Wikipedia. (n.d.). Retrieved from [Link]

-

Biophysical Characterization - Sartorius. (n.d.). Retrieved from [Link]

-

A Beginner's Guide to Protein Crystallography - Creative Biostructure. (2025, March 10). Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

-

Multidimensional NMR Methods for Protein Structure Determination - Lewis Kay's Lab - University of Toronto. (n.d.). Retrieved from [Link]

-

Structure of the Hydrophobic Core Determines the 3D Protein Structure—Verification by Single Mutation Proteins - MDPI. (2020, May 14). Retrieved from [Link]

-

X-ray Protein Crystallography - Physics LibreTexts. (2022, November 8). Retrieved from [Link]

-

Structural Role of Hydrophobic Core in Proteins-Selected Examples - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Protein X-ray Crystallography: Basic principles. (n.d.). Retrieved from [Link]

-

What is Protein X-Ray Crystallography? - John Innes Centre. (2020, March 11). Retrieved from [Link]

Sources

- 1. Structure of the Hydrophobic Core Determines the 3D Protein Structure—Verification by Single Mutation Proteins [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 8. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

- 11. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

- 13. digital.csic.es [digital.csic.es]

- 14. reddit.com [reddit.com]

- 15. bachem.com [bachem.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ncbs.res.in [ncbs.res.in]

- 19. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 20. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 25. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 26. mdpi.com [mdpi.com]

- 27. Protein Design with NCAAs – Meiler Lab [meilerlab.org]

- 28. news.asu.edu [news.asu.edu]

- 29. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 30. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-3,5-Dimethyl-D-Phenylalanine

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, Fmoc-3,5-dimethyl-D-phenylalanine. The protocol details the rationale behind the selection of resins, coupling reagents, and reaction conditions necessary to overcome the challenges associated with the bulky nature of this unnatural amino acid. Detailed, step-by-step procedures for resin loading, iterative deprotection and coupling cycles, final cleavage, and purification are provided for researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. Fmoc-3,5-dimethyl-D-phenylalanine is a particularly interesting building block due to the steric hindrance imposed by the two methyl groups on the phenyl ring. This structural feature can restrict the conformational flexibility of the peptide backbone, potentially leading to enhanced receptor binding affinity and resistance to enzymatic degradation.

However, the same steric bulk that confers these desirable properties also presents a significant challenge during solid-phase peptide synthesis. The dimethyl-substituted phenyl ring can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences. Therefore, optimized protocols employing potent activation reagents and potentially longer reaction times are crucial for the successful synthesis of peptides containing this residue.

This application note outlines a robust protocol for the efficient incorporation of Fmoc-3,5-dimethyl-D-phenylalanine into peptides using Fmoc/tBu chemistry.

Materials and Reagents

| Reagent | Grade | Supplier |

| Fmoc-3,5-dimethyl-D-phenylalanine | Peptide Synthesis Grade | Commercially Available |

| Wang Resin or 2-Chlorotrityl Chloride Resin | 100-200 mesh | Commercially Available |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |

| Dichloromethane (DCM) | Reagent Grade | Commercially Available |

| Piperidine | Sequencing Grade | Commercially Available |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Acetonitrile (ACN) | HPLC Grade | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Coupling Reagents (Choose one) | ||

| HATU | Peptide Synthesis Grade | Commercially Available |

| HBTU | Peptide Synthesis Grade | Commercially Available |

| HCTU | Peptide Synthesis Grade | Commercially Available |

Experimental Protocols

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are suitable choices.[1]

Protocol for Loading Fmoc-3,5-dimethyl-D-phenylalanine onto Wang Resin:

-

Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

In a separate vial, dissolve Fmoc-3,5-dimethyl-D-phenylalanine (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.[2]

-

Allow the mixture to pre-activate for 1-2 minutes.[2]

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction vessel for 4-12 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

-

Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Peptide Chain Elongation

The following cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF.[3] This deprotection reaction proceeds via a β-elimination mechanism.[3]

-

Swell the peptide-resin in DMF for 10-15 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

For coupling subsequent amino acids, especially those that are also sterically hindered, the use of potent activating reagents is essential. Aminium/uronium salts like HATU, HBTU, or HCTU are highly recommended as they form reactive esters capable of overcoming steric barriers.[4]

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the initial resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.[2]

-

Allow the mixture to pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered amino acids, a longer reaction time or double coupling may be necessary.[4]

-

Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (colorless) indicates complete coupling.

-

If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated amino acid.

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. The most common reagent for this is trifluoroacetic acid (TFA).[5] Scavengers are added to the cleavage cocktail to prevent the reattachment of cleaved protecting groups to sensitive residues like tryptophan and methionine.

Cleavage Cocktail Composition:

| Component | Volume/Weight | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent |

| Triisopropylsilane (TIS) | 2.5% | Scavenger |

| Water | 2.5% | Scavenger |

Protocol for Cleavage:

-

Ensure the N-terminal Fmoc group has been removed by performing a final deprotection step.[6]

-

Wash the peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[5]

-

Place the dried peptide-resin in a suitable reaction vessel.

-

In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[5]

-

Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.[7]

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.[6]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the filtrate volume) of cold diethyl ether.[5]

-

A white precipitate should form. Store the mixture at -20°C for at least 30 minutes to maximize precipitation.[5]

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified to remove deletion sequences, truncated peptides, and by-products from the cleavage process.[8]

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]

Typical RP-HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of 5-95% B over 30-60 minutes is a good starting point.[9] |

| Flow Rate | 1 mL/min for analytical, higher for preparative |

| Detection | UV at 214 nm and 280 nm |

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

Analysis

The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | Steric hindrance of Fmoc-3,5-dimethyl-D-phenylalanine. | Use a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time or perform a double coupling.[4] |

| Incomplete Fmoc deprotection. | Ensure complete deprotection by extending the second piperidine treatment. | |

| Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Optimize coupling conditions as described above. |

| Low Yield After Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger cleavage cocktail if necessary. |

| Peptide precipitation is incomplete. | Ensure the ether is sufficiently cold and allow for adequate precipitation time at -20°C. |

Conclusion

The solid-phase synthesis of peptides containing the sterically hindered amino acid Fmoc-3,5-dimethyl-D-phenylalanine requires careful optimization of the coupling conditions. By employing potent activating reagents such as HATU or HCTU, extending reaction times, and carefully monitoring the completeness of each step, high-quality peptides incorporating this valuable building block can be successfully synthesized. The protocols provided in this application note serve as a robust starting point for researchers aiming to explore the unique properties of peptides modified with 3,5-dimethyl-D-phenylalanine.

References

- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.

- Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.

- Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.

- AAPPTec. Peptide cleavage from Wang resin.

- Benchchem. Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.

- Fmoc Resin Cleavage and Deprotection.

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Methods for Removing the Fmoc Group.

- Benchchem. Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.

- AAPPTec - Peptides. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-p-amino-D-phenylalanine.

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

- Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

- MilliporeSigma. Peptide Coupling Reagents Guide.

- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Bachem. Peptide Purification Process & Methods: An Overview.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. biovera.com.au [biovera.com.au]

- 10. almacgroup.com [almacgroup.com]

Application Notes and Protocols: A Technical Guide to the Incorporation of 3,5-Dimethyl-D-Phe into Enkephalin Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and pharmacological evaluation of novel enkephalin analogs incorporating the non-proteinogenic amino acid 3,5-Dimethyl-D-Phenylalanine (3,5-diMe-D-Phe) at position 4. The native enkephalins, while crucial endogenous opioid peptides, are limited as therapeutic agents by their rapid enzymatic degradation. The strategic substitution of L-amino acids with sterically hindered D-amino acids is a proven methodology to enhance metabolic stability and modulate receptor affinity and selectivity. This guide details the scientific rationale for this modification, provides a complete protocol for the solid-phase peptide synthesis (SPPS) of [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-enkephalin, and outlines rigorous, step-by-step methodologies for its comprehensive pharmacological characterization. This includes competitive radioligand binding assays to determine affinity for µ (mu) and δ (delta) opioid receptors, and functional bioassays using isolated guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations to assess agonist activity and receptor selectivity.

Introduction: The Rationale for Aromatic Ring Modification

Enkephalins are endogenous pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), that function as neuromodulators by binding to opioid receptors, primarily the µ- and δ-opioid receptors.[1] Their therapeutic potential for pain management is severely hampered by their short biological half-life, a consequence of rapid cleavage by peptidases.[1] A cornerstone of enkephalin analog design has been the introduction of D-amino acids, particularly at the second position (e.g., [D-Ala²]), which sterically hinders the action of aminopeptidases and significantly prolongs the peptide's activity.[1]

The aromatic residues at positions 1 (Tyrosine) and 4 (Phenylalanine) are critical pharmacophoric elements for receptor recognition and binding. While the phenolic hydroxyl group of Tyr¹ is long considered essential for high-affinity binding, modifications to the Phe⁴ residue have been explored to fine-tune receptor selectivity and potency. The introduction of bulky substituents on the phenyl ring of Phe⁴ can influence the peptide's conformational landscape, potentially favoring a bioactive conformation that enhances binding to a specific receptor subtype.

The incorporation of 2',6'-dimethylphenylalanine (Dmp) at position 4 in enkephalin analogs has been shown to decrease δ-receptor affinity while maintaining µ-receptor affinity, thereby shifting the selectivity profile towards the µ-receptor.[2] This provides a strong rationale for investigating other dimethylated Phe analogs. We hypothesize that incorporating 3,5-Dimethyl-D-Phe at position 4 will similarly introduce steric constraints that alter the torsional angles of the Phe side chain. This modification is expected to:

-

Enhance Metabolic Stability: The D-configuration of the amino acid and the steric bulk of the dimethylated phenyl ring may further protect the peptide backbone from enzymatic degradation.

-

Modulate Receptor Selectivity: The altered side-chain conformation could differentially affect the binding affinity for µ- and δ-opioid receptors, potentially leading to a novel selectivity profile.

-

Provide Novel Structure-Activity Relationship (SAR) Data: Elucidating the pharmacological effects of this specific modification will contribute valuable data to the broader understanding of opioid peptide-receptor interactions.

This guide provides the necessary protocols to synthesize and functionally characterize a representative analog, [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-enkephalin, to test these hypotheses.

Synthesis and Characterization of a Novel Enkephalin Analog

The synthesis of the target peptide, Tyr-D-Ala-Gly-(3,5-diMe-D-Phe)-Leu, is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1]

Prerequisite: Synthesis of Fmoc-3,5-Dimethyl-D-Phenylalanine

The successful synthesis of the target peptide is contingent upon the availability of the non-natural amino acid building block, Fmoc-3,5-Dimethyl-D-Phenylalanine. While commercially available for the L-isomer, the D-isomer may require custom synthesis. Established methods for the asymmetric synthesis of D-amino acids, such as enzymatic resolution or asymmetric hydrogenation, can be employed to produce 3,5-Dimethyl-D-Phenylalanine.[3][4] Following synthesis and purification of the free D-amino acid, standard procedures for Fmoc protection using agents like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) can be applied to yield the final building block required for SPPS.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of the target enkephalin analog.

Caption: Automated/Manual SPPS Workflow for Enkephalin Analog Synthesis.

Protocol 1: Fmoc-SPPS of [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enkephalin

This protocol outlines a standard manual procedure for Fmoc-SPPS on a 0.1 mmol scale.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH, and the custom-synthesized Fmoc-3,5-diMe-D-Phe-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place 0.1 mmol of Fmoc-Leu-Wang resin into a solid-phase synthesis vessel.

-

Swell the resin in DMF for 30 minutes with gentle agitation.[5]

-

Drain the DMF.

-

-

Fmoc Deprotection Cycle:

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling Cycle (Example: Coupling Fmoc-3,5-diMe-D-Phe-OH):

-

In a separate vial, dissolve Fmoc-3,5-diMe-D-Phe-OH (3 equivalents, 0.3 mmol), HBTU (3 equivalents, 0.3 mmol) in DMF.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex briefly.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Fmoc-Tyr(tBu)-OH.

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform one last Fmoc deprotection cycle (Step 2).

-

Wash the resin with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.

-

Add 10 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dried resin.[5]

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Add the TFA filtrate dropwise to a 50 mL tube of cold diethyl ether to precipitate the crude peptide.[5]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

-

Characterization:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

-

Assess the purity of the final product using analytical RP-HPLC (purity should be >95%).

-

Pharmacological Evaluation

A comprehensive pharmacological evaluation is essential to determine the affinity, potency, and selectivity of the newly synthesized analog. This involves in vitro radioligand binding assays and functional assays using isolated tissue preparations.

Opioid Receptor Binding Assays

Competitive radioligand binding assays are performed to determine the binding affinity (Ki) of the test compound for µ- and δ-opioid receptors. The assay measures the ability of the unlabeled analog to displace a high-affinity radiolabeled ligand from the receptor.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

-

Cell membrane preparations from cells stably expressing human µ-opioid receptors (hMOR) or δ-opioid receptors (hDOR).

-

Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors).[6]

-

Unlabeled standards: DAMGO, DPDPE, Leu-enkephalin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

-

Non-specific binding determinator: Naloxone (10 µM).

-

96-well plates, cell harvester, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µ g/well .[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding: 150 µL membrane preparation + 50 µL Naloxone (10 µM) + 50 µL radioligand.

-

Competitive Binding: 150 µL membrane preparation + 50 µL of test analog (at various concentrations) + 50 µL radioligand.

-

The final concentration of the radioligand should be close to its Kd value (e.g., ~1 nM for [³H]DAMGO and [³H]DPDPE).[6]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

-

Filtration:

-

Rapidly terminate the reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash the filters four times with ice-cold assay buffer to separate bound from unbound radioligand.[6]

-

-

Quantification:

-

Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding (Total Binding CPM - Non-specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of radioligand binding) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Bioassays: GPI and MVD

The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue preparations are classical pharmacological tools for assessing the functional activity of opioid compounds. The GPI is rich in µ-opioid receptors, while the MVD predominantly expresses δ-opioid receptors.[7] Opioid agonists inhibit the electrically stimulated contractions of these smooth muscle tissues in a concentration-dependent manner.

Caption: Logic of GPI and MVD Bioassays for Receptor Selectivity.

Protocol 3: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

Materials:

-

Male guinea pig (for ileum) or mouse (for vas deferens).

-

Organ bath system with stimulating electrodes and isometric force transducers.

-

Physiological salt solution (e.g., Krebs' or Tyrode's solution), gassed with 95% O₂ / 5% CO₂.

-

Standard agonists (e.g., Morphine for GPI, DPDPE for MVD) and the test analog.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Dissect a segment of the distal ileum (guinea pig) or the vasa deferentia (mouse).

-

Mount the tissue in an organ bath containing physiological salt solution maintained at 37°C and under a resting tension (e.g., 1g for GPI, 0.5g for MVD).

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

-

Electrical Stimulation:

-

Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz frequency, 1 ms pulse duration) to induce regular twitch contractions.

-

-

Concentration-Response Curve Generation:

-

Once stable twitch responses are obtained, add the test analog to the organ bath in a cumulative, concentration-dependent manner.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the percentage inhibition of the twitch height at each concentration.

-

After generating a full curve, wash the tissue extensively until the twitch response returns to baseline.

-

Repeat the procedure for standard agonists (e.g., Leu-enkephalin, Morphine, DPDPE) for comparison.

-

-

Data Analysis:

-

Plot the percentage inhibition of twitch contraction against the log concentration of the agonist.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration producing 50% of the maximal inhibitory effect) and the Emax (maximal effect).

-

The ratio of IC₅₀ (GPI) / IC₅₀ (MVD) provides a measure of the analog's µ/δ selectivity. A ratio > 1 indicates δ-selectivity, while a ratio < 1 indicates µ-selectivity.

-

Expected Data and Interpretation

Based on previous studies of enkephalin analogs with modifications at the Phe⁴ position, we can anticipate the potential outcomes of incorporating 3,5-diMe-D-Phe. The following tables present hypothetical, yet plausible, data for our novel analog compared to standard reference compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (hMOR) Ki (nM) | δ-Opioid Receptor (hDOR) Ki (nM) | Selectivity Ratio (Ki µ / Ki δ) |

| Leu-Enkephalin | 2.5 | 1.5 | 1.67 |

| DADLE ([D-Ala², D-Leu⁵]-Enkephalin) | 20 | 1.0 | 20 |

| [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enk | 5.0 | 50 | 0.1 |

Data are hypothetical and for illustrative purposes.

Interpretation: In this hypothetical scenario, the 3,5-diMe-D-Phe⁴ modification leads to a slight decrease in µ-receptor affinity but a significant 33-fold decrease in δ-receptor affinity compared to Leu-enkephalin. This results in a selectivity ratio of 0.1, indicating a 10-fold preference for the µ-opioid receptor.

Table 2: Functional Potency in Isolated Tissue Bioassays (IC₅₀, nM)

| Compound | GPI (µ-activity) IC₅₀ (nM) | MVD (δ-activity) IC₅₀ (nM) | Selectivity Ratio (IC₅₀ MVD / IC₅₀ GPI) |

| Leu-Enkephalin | 250 | 12 | 0.048 |

| Morphine | 50 | 1000 | 20 |

| DADLE | 300 | 3 | 0.01 |

| [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enk | 75 | 800 | 10.67 |

Data are hypothetical and for illustrative purposes.

Interpretation: The functional data corroborate the binding data. The novel analog is potent in the GPI assay (indicative of µ-agonism) but significantly less potent in the MVD assay. The resulting selectivity ratio of >10 confirms a strong preference for µ-receptor mediated functional activity, a complete reversal from the δ-preference of the parent Leu-enkephalin.

Opioid Receptor Signaling

Upon agonist binding, both µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the analgesic and other physiological effects of opioids.

Caption: Canonical Gαi/o-Coupled Opioid Receptor Signaling Pathway.

Conclusion

The strategic incorporation of 3,5-Dimethyl-D-Phenylalanine into enkephalin analogs represents a rational approach to developing novel opioid peptides with potentially enhanced metabolic stability and unique receptor selectivity profiles. This technical guide provides a comprehensive, self-validating framework for the synthesis, purification, and detailed pharmacological characterization of such analogs. By explaining the causality behind experimental choices and providing field-proven protocols, this document empowers researchers to systematically investigate new structure-activity relationships in the pursuit of next-generation analgesics with improved therapeutic properties.

References

-

Shimohigashi, Y., et al. (2001). Enkephalin analogues with 2',6'-dimethylphenylalanine replacing phenylalanine in position 4. Bioorganic & Medicinal Chemistry Letters, 11(3), 327-329. [Link]

-

Salvadori, S., et al. (2010). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of Medicinal Chemistry, 53(5), 2247-2251. [Link]

-

Kim, K. M., et al. (2011). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443. [Link]

-

Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3326. [Link]

-

Roques, B. P., et al. (1980). Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia. Life Sciences, 26(18), 1455-1468. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Wu, C. H., et al. (2007). Structure-activity relationships of Leu-Enkephalin analog with (4-Carboxamido)phenylalanine substituted for tyrosine: a molecular dynamics study. Biopolymers, 86(4), 247-257. [Link]

-

Gotor-Fernández, V., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(21), 6249-6252. [Link]

-

American Chemical Society. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(5), 1079-1086. [Link]

-

Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919. [Link]

-

Werner Lab, Michigan Tech. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]

-

Erspamer, V., & Severini, C. (1992). Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides. Pharmacological Research, 26(2), 109-121. [Link]

-

Hutchinson, M., et al. (1975). Assessment in the guinea-pig ileum and mouse vas deferens of benzomorphans which have strong antinociceptive activity but do not substitute for morphine in the dependent monkey. British Journal of Pharmacology, 55(4), 541-546. [Link]

Sources

- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 6. renyi.hu [renyi.hu]

- 7. experts.arizona.edu [experts.arizona.edu]

Optimizing Coupling Conditions for Sterically Hindered D-Amino Acids: An Application Note and Protocol Guide

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of sterically hindered amino acids, particularly those with D-configuration, represents a significant hurdle in solid-phase peptide synthesis (SPPS).[1][2] These bulky residues, characterized by large side chains or substitution at the α-carbon, physically obstruct the approach of reagents, leading to sluggish and often incomplete coupling reactions.[3][4] This results in deletion sequences, truncated peptides, and overall low yields of the desired product, posing a considerable challenge for researchers in drug discovery and development where peptides containing such modifications are of increasing interest.[5] This guide provides an in-depth analysis of the mechanistic challenges and offers optimized protocols to overcome them, ensuring high-efficiency synthesis of these "difficult peptides".[1][2]

Mechanistic Insights: Understanding the Barriers to Efficient Coupling

Successful peptide bond formation hinges on the efficient activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[6] Steric hindrance, particularly from β-branched amino acids like isoleucine and threonine, impedes this process at a fundamental level.[3]

The Problem of Incomplete Activation and Coupling

Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove insufficient for activating sterically hindered amino acids.[3][7] The bulky side chains of these amino acids shield the carboxyl group, preventing the formation of the highly reactive O-acylisourea intermediate necessary for the subsequent aminolysis.[8][9][10] This leads to low coupling efficiency and the presence of unreacted primary amines on the resin, which can be detected by a positive Kaiser test.[3]

The Role of Additives in Overcoming Steric Obstacles

To enhance the reactivity of the activated amino acid, additives such as 1-hydroxybenzotriazole (HOBt) and its safer, more efficient alternative, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), are crucial.[11][12] These additives intercept the initial O-acylisourea intermediate to form a more stable, yet highly reactive, active ester.[13][14] This active ester is less prone to side reactions like racemization and N-acylurea formation, and its increased reactivity helps to overcome the steric barrier presented by the bulky amino acid.[10][12][13] Oxyma has demonstrated superior performance in minimizing epimerization compared to HOBt.[13]